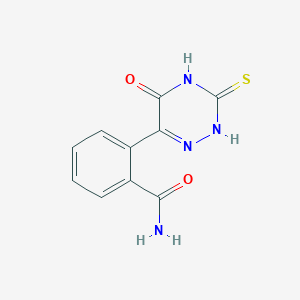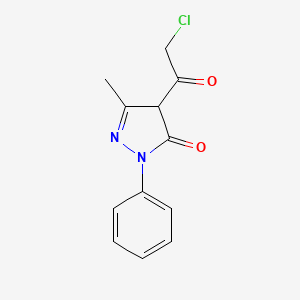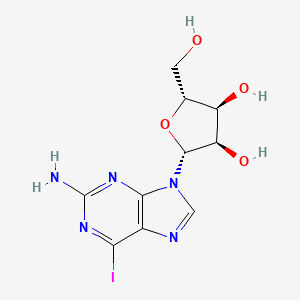
9-Hydrazinylacridine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydrazinylacridine acetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their potential as therapeutic agents. The compound is known for its unique structure, which includes an acridine moiety linked to a hydrazine group, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridine acetate typically involves the reaction of acridine with hydrazine under controlled conditions. One common method includes the condensation of acridine with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylacridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 9-Hydrazinylacridine acetate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted acridine derivatives, each with distinct chemical and physical properties.
科学的研究の応用
9-Hydrazinylacridine acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA, due to its ability to intercalate between DNA base pairs.
Medicine: Research has shown that acridine derivatives, including this compound, exhibit potential as anticancer agents by inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 9-Hydrazinylacridine acetate involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s hydrazine group can also form reactive intermediates that induce oxidative stress and apoptosis in cells.
類似化合物との比較
9-Aminoacridine: Similar in structure but with an amino group instead of a hydrazine group.
9-Methylacridine: Contains a methyl group at the 9-position instead of a hydrazine group.
9-Carboxyacridine: Features a carboxyl group at the 9-position.
Uniqueness: 9-Hydrazinylacridine acetate is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and molecular biology.
特性
CAS番号 |
51274-78-3 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
acetic acid;acridin-9-ylhydrazine |
InChI |
InChI=1S/C13H11N3.C2H4O2/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(3)4/h1-8H,14H2,(H,15,16);1H3,(H,3,4) |
InChIキー |
VPEFZMVGLVXESP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)
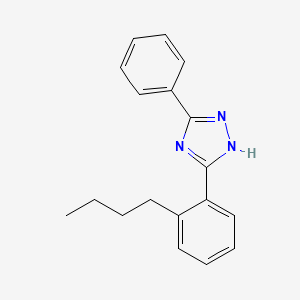
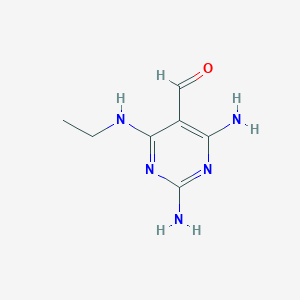

![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)

